イオタラム酸メグルミン
概要
説明
ヨードタラミン・メグルミンは、主に医療画像において放射線撮影手順中の内部構造の視認性を高めるために使用されるヨード化造影剤です。 これは、排泄性尿路造影、脳血管造影、末梢動脈造影、静脈造影、関節造影、およびコンピューター断層撮影などの手順で一般的に使用されます .
科学的研究の応用
Iothalamate meglumine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a diagnostic contrast agent to enhance the visibility of internal structures in radiographic imaging . It is also used in research studies to measure glomerular filtration rate (GFR) in patients with kidney disease . In chemistry, iothalamate meglumine is used as a reagent in various analytical techniques, including liquid chromatography and mass spectrometry .
作用機序
ヨードタラミン・メグルミンの作用機序は、高いヨード含有量によるX線の吸収能力にあります。 体内に注射されると、腎臓に急速に蓄積され、糸球体濾過によって尿中に変化せずに排泄されます . この特性により、放射線画像中の尿路やその他の内部構造の視認性を高めることができます . この化合物は、有意な代謝を受けず、血清アルブミンへの結合が弱いため、体から急速にクリアされます .
生化学分析
Biochemical Properties
Iothalamate meglumine plays a crucial role in biochemical reactions as a diagnostic contrast agent. It interacts with various enzymes, proteins, and other biomolecules to enhance imaging quality. The compound is known to bind poorly to serum albumin, which facilitates its rapid excretion through the kidneys . This interaction is essential for its function as it allows for clear visualization of the urinary tract and other structures during imaging procedures.
Cellular Effects
Iothalamate meglumine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. The compound’s presence in the bloodstream can lead to changes in cellular metabolism, particularly in kidney cells where it is filtered and excreted . These effects are crucial for its role in diagnostic imaging, as they help create clear and detailed images of internal structures.
Molecular Mechanism
The molecular mechanism of iothalamate meglumine involves its interaction with biomolecules at the cellular level. The compound binds to iodine atoms, which enhances its radiopacity and allows it to be detected by imaging equipment . This binding interaction is critical for its function as a contrast agent, as it increases the visibility of internal structures during imaging procedures. Additionally, iothalamate meglumine may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iothalamate meglumine can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that iothalamate meglumine can have lasting effects on cellular function, particularly in kidney cells where it is filtered and excreted . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of iothalamate meglumine vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective as a contrast agent. At higher doses, it can cause toxic or adverse effects, including kidney damage and other systemic issues . These dosage effects are critical for determining the safe and effective use of iothalamate meglumine in medical imaging procedures.
Metabolic Pathways
Iothalamate meglumine is involved in several metabolic pathways, primarily related to its excretion through the kidneys. The compound interacts with enzymes and cofactors involved in renal filtration, which facilitates its rapid clearance from the body . This interaction is essential for its function as a contrast agent, as it allows for clear and detailed imaging of the urinary tract and other structures.
Transport and Distribution
The transport and distribution of iothalamate meglumine within cells and tissues are crucial for its function as a contrast agent. The compound is rapidly transported through the circulatory system to the kidneys, where it is filtered and excreted . This rapid transport and distribution are essential for its effectiveness in enhancing the visibility of internal structures during imaging procedures.
Subcellular Localization
Iothalamate meglumine’s subcellular localization is primarily within the renal cells, where it is filtered and excreted. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is critical for its function as a contrast agent, as it allows for clear and detailed imaging of the urinary tract and other structures.
準備方法
合成経路と反応条件: ヨードタラミン・メグルミンは、ヨード含有有機アニオンであるヨードタラミン酸から合成されます。 合成には、ヨードタラミン酸とメグルミン(N-メチルグルカミン)を制御された条件下で反応させることが含まれます . この反応は、通常、触媒として水酸化ナトリウムを使用し、水性媒体中で行われるため、成分の完全な溶解と反応が保証されます .
工業的生産方法: ヨードタラミン・メグルミンの工業的生産には、注射用の水中のヨードタラミン酸の滅菌溶液の調製が含まれます。 この溶液は、メグルミンと水酸化ナトリウムの助けを借りて調製され、エデト酸カルシウム二ナトリウムまたはエデト酸二ナトリウムなどの適切な緩衝剤と安定剤を少量含む場合があります . 最終製品は、好ましくはタイプIのガラス製の単回使用容器に保存され、光から保護されて安定性と有効性を維持します .
化学反応の分析
反応の種類: ヨードタラミン・メグルミンは、置換反応や錯体形成反応など、さまざまな化学反応を起こします。 これらの反応は、医療画像における造影剤としての機能にとって不可欠です .
一般的な試薬と条件: ヨードタラミン・メグルミンを含む反応で使用される一般的な試薬には、水酸化ナトリウム、塩酸、エデト酸カルシウム二ナトリウムなどのさまざまな安定剤が含まれます . これらの反応は、通常、化合物の安定性を確保するために、制御されたpH条件下で行われます .
生成される主な生成物: ヨードタラミン酸とメグルミンとの反応から生成される主な生成物は、ヨードタラミン・メグルミン自身です。 この化合物は、放射不透過性剤としての機能に不可欠な、高いヨード含有量を特徴としています .
科学研究への応用
ヨードタラミン・メグルミンは、化学、生物学、医学、工業などの分野において幅広い科学研究への応用があります。 医学では、診断用造影剤として使用され、放射線画像における内部構造の視認性を高めます . 腎臓病患者の糸球体濾過量(GFR)を測定するための研究にも使用されています . 化学では、ヨードタラミン・メグルミンは、液体クロマトグラフィーや質量分析などのさまざまな分析技術における試薬として使用されています .
類似化合物との比較
ヨードタラミン・メグルミンは、ヨヘキソール、ヨードアミド、イオキタラミン、およびイオグレートなどの他のヨード化造影剤に似ています . これは、特定の分子構造と、副作用を最小限に抑えながら高い放射線密度を提供する能力が独特です . 他の類似化合物には、ジアトリゾエートとイオパミドールがあり、これらも医療画像における造影剤として使用されています .
類似化合物のリスト:- ヨヘキソール
- ヨードアミド
- イオキタラミン
- イオグレート
- ジアトリゾエート
- イオパミドール
特性
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHUSFYMPUDOEL-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926949 | |
Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13087-53-1 | |
Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13087-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iothalamate meglumine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOTHALAMATE MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Iothalamate Meglumine is a radiographic contrast agent. It works by temporarily increasing the radiodensity of the target area, allowing for clearer visualization on X-ray or computed tomography (CT) scans. [, ] Essentially, it blocks X-rays as they pass through the body, creating contrast between structures with and without the agent. [] The degree of opacity observed is directly proportional to the amount of Iothalamate Meglumine in the X-ray beam. []
A: Iothalamate Meglumine is the meglumine salt of iothalamic acid. [] It is an organic iodine compound with three iodine atoms attached to a benzene ring.
A: The molecular formula of Iothalamate Meglumine is C18H26I3N2O9. Its molecular weight is 777.11 g/mol. [, ]
A: Yes, a study utilized proton nuclear magnetic resonance (PMR) spectroscopy to identify and assay Iothalamate Meglumine in pharmaceutical samples. [] The resonance signals for protons in specific groups, such as CH3-CO-, CH3-N-, and CH3-CO- (from sodium acetate used as an internal standard), were analyzed for quantification. []
A: Research indicates that increasing the concentration of Iothalamate Meglumine, specifically iohexol, significantly increases its CT number, consequently enhancing its visibility. [] Volumetric ratios ranging from 1:1000 to 1:1 resulted in CT numbers from 20 HU to over 3000 HU. []
ANone: Iothalamate Meglumine's primary function is as a contrast agent. Its mechanism of action does not involve catalytic properties. Therefore, there are no related applications in this regard.
ANone: The provided research papers do not offer specific details regarding the application of computational chemistry and modeling techniques for Iothalamate Meglumine.
A: Iothalamate Meglumine is formulated as an injection solution, often with stabilizers and buffers for optimal pH and stability. [, ] The provided research papers do not detail specific stability studies under various conditions.
A: Iothalamate Meglumine is primarily excreted unchanged in the urine. [] The degree of opacity produced by the contrast agent depends on its distribution and elimination. []
A: Animal models, including rabbits and guinea pigs, have been utilized to investigate the potential inflammatory effects of Iothalamate Meglumine on various tissues, such as the fallopian tubes and peritoneal surfaces. [, , ]
ANone: The concept of resistance does not apply to Iothalamate Meglumine's mechanism of action as a contrast agent.
A: While generally considered safe for diagnostic procedures, Iothalamate Meglumine, similar to other iodinated contrast media, may cause adverse reactions ranging from mild discomfort to severe complications. [, ]
A: In rare instances, Iothalamate Meglumine administration can lead to life-threatening conditions such as severe hypotension, cardiac arrhythmias, pulmonary edema, laryngeal edema, and convulsions. [, ]
A: Studies in rabbits identified EEG suppression and increased blood-brain barrier permeability following intracarotid injection of Iothalamate Meglumine. [] These findings suggest potential neurotoxic effects, although the exact mechanisms require further investigation. [, ]
ANone: As a contrast agent, Iothalamate Meglumine is not designed for targeted drug delivery. Its distribution is largely determined by its physicochemical properties and the route of administration.
ANone: The available research primarily focuses on Iothalamate Meglumine's application as a contrast agent and does not explore its role in biomarker discovery or diagnostics.
A: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Iothalamate Meglumine levels in various matrices. [] This method offers high sensitivity and selectivity for accurate measurement. []
ANone: The provided research papers do not address the environmental impact or degradation of Iothalamate Meglumine.
ANone: Specific details regarding the validation of analytical methods used to quantify Iothalamate Meglumine are not provided in the research papers.
A: As a pharmaceutical product, Iothalamate Meglumine is subject to stringent quality control measures throughout its lifecycle, from development and manufacturing to distribution, to ensure its consistency, safety, and efficacy. [, ]
A: Yes, Iothalamate Meglumine can trigger hypersensitivity reactions, although these are relatively rare. [] These reactions are typically mediated by the immune system and can range in severity from mild skin rashes to life-threatening anaphylaxis. [, ]
A: While the exact mechanisms are complex, they are thought to involve the recognition of Iothalamate Meglumine as a foreign substance by the immune system, leading to the activation of mast cells and the release of histamine and other inflammatory mediators. []
ANone: The provided research does not specifically investigate Iothalamate Meglumine's interactions with drug transporters.
ANone: The research papers do not provide information regarding Iothalamate Meglumine's potential to induce or inhibit drug-metabolizing enzymes.
A: Yes, several other contrast agents are available, including both ionic and non-ionic compounds. [, , , , ]
A: Common alternatives include Iopamidol, Iohexol, Ioxilan, and Metrizamide. [, , , , ] The choice of contrast agent often depends on factors like the specific diagnostic procedure, the patient's medical history, and the potential risk of adverse reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。